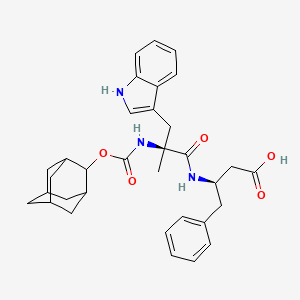

PD-140548

Description

Properties

Molecular Formula |

C33H39N3O5 |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid |

InChI |

InChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m1/s1 |

InChI Key |

PGOLWKTUHWHYJS-KUAXMQRVSA-N |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H](CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

eta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-1-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)amino)propyl)aminobenzenebutanoic acid PD 140548 PD-140548 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of PD-140548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-140548 is a potent and selective non-peptide antagonist of the Cholecystokinin A (CCKA) receptor, a G-protein coupled receptor (GPCR) integral to various physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, receptor selectivity, and its impact on downstream signaling pathways. Quantitative data from key studies are presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCKA (also known as CCK1) and CCKB (also known as CCK2). The CCKA receptor is predominantly found in the gastrointestinal system, including the pancreas and gallbladder, as well as in specific regions of the central nervous system. Its activation is involved in processes such as satiety, pancreatic enzyme secretion, and gallbladder contraction. This compound has emerged as a valuable research tool for elucidating the physiological roles of the CCKA receptor due to its high selectivity.

Mechanism of Action: CCKA Receptor Antagonism

The primary mechanism of action of this compound is the competitive and selective inhibition of the CCKA receptor. By binding to the receptor, this compound prevents the endogenous ligand, CCK, from binding and initiating downstream intracellular signaling cascades.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound have been characterized in several in vitro studies. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |

| CCKA | [¹²⁵I]Bolton Hunter CCK-8 | Rat pancreas | 2.8 | [1] |

| CCKB | [¹²⁵I]Bolton Hunter CCK-8 | Mouse cerebral cortex | 260 | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the drug that inhibits 50% of the specific binding of the radioligand.

Table 2: Functional Antagonist Potency of this compound

| Assay | Agonist | Tissue | pA2 | Reference |

| Contraction | CCK-8 | Guinea pig gall bladder | 7.2 | [1] |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Receptor Selectivity of this compound

| Parameter | CCKA IC50 (nM) | CCKB IC50 (nM) | Selectivity Ratio (CCKB IC50 / CCKA IC50) |

| Value | 2.8 | 260 | ~93-fold |

Signaling Pathways

The CCKA receptor is known to couple to multiple G-proteins, primarily Gq and Gs, to initiate distinct downstream signaling cascades. As an antagonist, this compound blocks these CCK-induced signaling events.

Gq-Mediated Pathway

Upon activation by CCK, the CCKA receptor couples to Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Gs-Mediated Pathway

In addition to Gq coupling, the CCKA receptor can also couple to Gs protein. Activation of Gs leads to the stimulation of Adenylyl Cyclase (AC), which converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA subsequently phosphorylates various cellular proteins, resulting in a physiological response.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the IC50 value of this compound at the CCKA receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled CCKA receptor agonist.

Materials:

-

Membrane preparation from rat pancreas (rich in CCKA receptors)

-

[¹²⁵I]Bolton Hunter labeled CCK-8 (Radioligand)

-

This compound (Test compound)

-

Non-labeled CCK-8 (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Gamma counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in triplicate for each concentration of this compound:

-

50 µL of binding buffer

-

50 µL of varying concentrations of this compound (e.g., 0.01 nM to 10 µM)

-

50 µL of [¹²⁵I]BH-CCK-8 at a fixed concentration (typically at or below its Kd value)

-

50 µL of the rat pancreatic membrane preparation (containing a specific amount of protein, e.g., 20-50 µg)

-

-

Total and Non-specific Binding:

-

For total binding, replace the this compound solution with 50 µL of binding buffer.

-

For non-specific binding, add a high concentration of non-labeled CCK-8 (e.g., 1 µM) instead of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Guinea Pig Gall Bladder Contraction Assay (Functional Antagonism)

This protocol is a representative method for determining the functional antagonist potency (pA2) of this compound.

Objective: To determine the ability of this compound to inhibit CCK-8-induced muscle contraction in an isolated tissue preparation.

Materials:

-

Guinea pig gall bladder

-

Krebs-Henseleit solution (physiological salt solution), gassed with 95% O₂ / 5% CO₂

-

CCK-8 (Agonist)

-

This compound (Antagonist)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a guinea pig and carefully dissect the gall bladder.

-

Cut the gall bladder into longitudinal strips and suspend them in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the buffer.

-

-

Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for CCK-8 by adding increasing concentrations of CCK-8 to the organ bath and recording the resulting muscle contraction until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline tension.

-

-

Antagonist Incubation:

-

Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Second Agonist Concentration-Response Curve:

-

In the continued presence of this compound, generate a second cumulative concentration-response curve for CCK-8.

-

-

Repeat with Different Antagonist Concentrations:

-

Repeat steps 2-4 with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the CCK-8 concentration-response curve caused by each concentration of this compound.

-

Perform a Schild regression analysis by plotting the log(dose ratio - 1) against the log[antagonist concentration]. The x-intercept of the resulting line provides the pA2 value.

-

Conclusion

This compound is a highly selective and potent antagonist of the CCKA receptor. Its mechanism of action involves the direct blockade of CCK binding, thereby inhibiting the activation of downstream Gq- and Gs-mediated signaling pathways. The quantitative data on its binding affinity, functional potency, and selectivity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the CCKA receptor in various biological systems. The detailed experimental protocols provided herein offer a foundation for the further characterization of this and similar compounds.

References

PD-140548: A Selective CCKA Receptor Antagonist for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for the characterization of this compound are provided, along with visualizations of the CCKA receptor signaling pathway and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the role of the CCKA receptor in various physiological and pathological processes.

Introduction to the Cholecystokinin A (CCKA) Receptor

The cholecystokinin (CCK) system plays a crucial role in regulating various physiological functions in both the gastrointestinal (GI) tract and the central nervous system (CNS).[1] The biological actions of CCK are mediated by two distinct G protein-coupled receptors (GPCRs): the cholecystokinin A (CCKA or CCK1) receptor and the cholecystokinin B (CCKB or CCK2) receptor.

The CCKA receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and myenteric plexus neurons, where it mediates processes such as pancreatic enzyme secretion, gallbladder contraction, and regulation of gut motility.[1] In the CNS, CCKA receptors are involved in the modulation of dopamine (B1211576) release and have been implicated in the pathophysiology of schizophrenia, anxiety, and feeding behavior.[2] Given its diverse physiological roles, the CCKA receptor represents an attractive therapeutic target for a range of disorders.

This compound: A Selective CCKA Receptor Antagonist

This compound is a non-peptide small molecule that acts as a selective antagonist of the CCKA receptor.[3] Its chemical name is benzenebutanoic acid, β-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.1(3,7)]dec-2-yloxy)carbonyl]amino]propyl]amino]-, [S-(R,S)]. It has been utilized as a pharmacological tool to investigate the physiological functions of the CCKA receptor.

Quantitative Data

The binding affinity and selectivity of this compound for the CCKA receptor have been determined through in vitro radioligand binding and functional assays.

| Parameter | Value | Receptor/Tissue Source | Reference |

| IC50 (CCKA) | 2.8 nM | Rat Pancreas | [1] |

| IC50 (CCKB) | 260 nM | Mouse Cerebral Cortex | [1] |

| Selectivity (CCKB/CCKA) | ~93-fold | - | Calculated |

| pA2 | 7.2 | Guinea Pig Gall Bladder | [1] |

-

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

-

Selectivity: The ratio of IC50 values, indicating the preference of the antagonist for one receptor subtype over another.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the CCKA receptor using a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the CCKA receptor.

Materials:

-

Radioligand: [125I]Bolton Hunter-labeled cholecystokinin octapeptide ([125I]BH-CCK-8).

-

Membrane Preparation: Membranes prepared from tissues or cells expressing the CCKA receptor (e.g., rat pancreas).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCKA receptor ligand (e.g., 1 µM CCK-8).

-

Apparatus: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., rat pancreas) in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well filter plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-120 µg of protein for tissue).

-

50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or 1 µM CCK-8 (for non-specific binding).

-

50 µL of [125I]BH-CCK-8 at a concentration at or below its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters four times with ice-cold wash buffer.

-

Counting: Dry the filters and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize CCKA receptor-mediated increases in intracellular calcium.

Objective: To determine the functional antagonist potency of this compound at the CCKA receptor.

Materials:

-

Cell Line: A cell line stably expressing the human CCKA receptor (e.g., CHO-CCKA or HEK293-CCKA).

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Cholecystokinin octapeptide (CCK-8).

-

Test Compound: this compound at various concentrations.

-

Apparatus: Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Plating: Seed the CCKA receptor-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of CCK-8 (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Signaling Pathways and Experimental Workflows

CCKA Receptor Signaling Pathway

The CCKA receptor is a G protein-coupled receptor that can couple to both Gq and Gs proteins. Activation of the CCKA receptor by its endogenous ligand, CCK, initiates downstream signaling cascades that lead to various physiological responses.

Caption: CCKA Receptor Signaling Pathways.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay Workflow

The following diagram outlines the general workflow for a functional calcium mobilization assay.

Caption: Calcium Mobilization Assay Workflow.

In Vivo Studies

This compound has been evaluated in in vivo models to investigate its effects on behavior. In studies using rats, this compound was administered at doses of 0.001, 0.01, and 0.1 mg/kg.[2][4] These studies have explored its potential role in models of schizophrenia and reward processing.[4][5]

Synthesis and Pharmacokinetics

Conclusion

This compound is a valuable pharmacological tool for the investigation of the CCKA receptor. Its high potency and selectivity make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the CCKA receptor in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own studies involving this selective CCKA receptor antagonist. Further research into its synthesis and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. CA2344707C - N-substituted cycloalkyl and polycycloalkyl alpha-substituted trp-phe- and phenethylamine derivatives - Google Patents [patents.google.com]

- 3. DE69034162T2 - N-substituted cycloalkyl and polycycloalkyl-alpha-substituted Trp-Phe and phenethylamine derivatives - Google Patents [patents.google.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. In Vitro - in Vivo Extrapolation of Hepatic Clearance in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of PD-140548: A Selective CCKA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, a G-protein coupled receptor involved in various physiological processes, including satiety, gallbladder contraction, and pancreatic secretion. Its potential as a research tool and therapeutic agent, particularly in the fields of neuroscience and gastrointestinal disorders, has prompted significant interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in drug development. The document details the synthetic route, presents key quantitative biological data, outlines experimental protocols for its study, and illustrates the relevant signaling pathways.

Discovery and Background

This compound, chemically known as Nα-(3'-quinolylcarbonyl)-(R)-tryptophan di-n-pentylamide, emerged from research efforts to develop non-peptide antagonists for the CCKA receptor with high affinity and selectivity. The discovery was part of a broader investigation into tryptophan-based hybrid antagonists, aiming to mimic the binding of the natural ligand, cholecystokinin (CCK), to its receptor. These efforts were driven by the therapeutic potential of modulating CCK activity in various disorders. This compound has been utilized in preclinical studies to investigate the role of CCKA receptors in conditions such as schizophrenia and pain.[1]

Synthesis of this compound

The synthesis of this compound is based on the coupling of (R)-tryptophan di-n-pentylamide with 3-quinolinecarboxylic acid. The following is a general synthetic scheme based on established methods for creating similar tryptophan-based antagonists.

Diagram of the Synthesis Pathway for this compound

Caption: General synthetic route for this compound.

Quantitative Biological Data

This compound exhibits high affinity and selectivity for the CCKA receptor. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Receptor | Species | Reference |

| Binding Affinity (Ki) | 10 nM | CCKA | Not Specified | [2] |

Experimental Protocols

General Synthesis of (R)-Tryptophan-based CCKA Antagonists

The following is a generalized experimental protocol for the synthesis of (R)-tryptophan-based amides, which is the core structure of this compound. Specific details for the synthesis of this compound would follow a similar procedure.

Step 1: N-Boc Protection of (R)-Tryptophan

-

Dissolve (R)-Tryptophan in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide, to adjust the pH.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-(R)-Tryptophan with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.

Step 2: Amide Coupling to form N-Boc-(R)-Tryptophan di-n-pentylamide

-

Dissolve N-Boc-(R)-Tryptophan in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt).

-

Add di-n-pentylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Filter off any solid byproducts and wash the filtrate with acidic and basic aqueous solutions.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Step 3: Boc Deprotection

-

Dissolve the N-Boc-(R)-Tryptophan di-n-pentylamide in a suitable solvent (e.g., dichloromethane).

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

After completion of the reaction, remove the solvent and excess TFA under reduced pressure to yield (R)-Tryptophan di-n-pentylamide.

Step 4: Final Coupling with 3-Quinolinecarboxylic Acid

-

Activate 3-quinolinecarboxylic acid by converting it to its acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride.

-

In a separate flask, dissolve (R)-Tryptophan di-n-pentylamide in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine).

-

Slowly add the activated 3-quinolinecarboxylic acid to the solution of the tryptophan derivative at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final product, this compound, by column chromatography or recrystallization.

CCKA Receptor Binding Assay (General Protocol)

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CCKA receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human CCKA receptor.

-

Radioligand, such as [3H]CCK-8 or [125I]CCK-8.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer containing MgCl2, bacitracin, and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a microplate, add a fixed amount of cell membrane preparation to each well.

-

Add a fixed concentration of the radioligand to each well.

-

Add varying concentrations of the test compound (this compound) to the wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCKA antagonist).

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound acts as an antagonist at the CCKA receptor, blocking the downstream signaling cascades initiated by the binding of the endogenous ligand, CCK. The CCKA receptor is a Gq-protein coupled receptor.

Diagram of the CCKA Receptor Signaling Pathway

Caption: CCKA receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CCKA receptor. Its high affinity and selectivity make it a precise instrument for in vitro and in vivo studies. This guide has provided a detailed overview of its synthesis, biological activity, and the experimental context in which it is studied, offering a foundational resource for researchers in the field of drug discovery and development. Further research into the therapeutic applications of this compound and similar CCKA receptor antagonists is warranted.

References

PD-140548: A Technical Guide to its Cholecystokinin Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cholecystokinin (B1591339) (CCK) receptor subtype selectivity of the compound PD-140548. This document outlines its binding affinity and functional antagonism at both CCK-A (CCK1) and CCK-B (CCK2) receptors, supported by quantitative data and detailed experimental methodologies. Visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of its pharmacological profile.

Core Compound Profile: this compound

This compound is a non-peptide compound recognized for its potent and selective antagonist activity at the CCK-A receptor.[1][2] Its selectivity has positioned it as a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK-A receptor, with research applications in areas such as schizophrenia and cardiovascular regulation.

Quantitative Selectivity Profile

The subtype selectivity of this compound is delineated by its differential binding affinities and functional antagonist potencies at the CCK-A and CCK-B receptors. The following table summarizes the key quantitative parameters that define its selectivity profile.

| Parameter | CCK-A Receptor | CCK-B Receptor | Selectivity (CCK-B / CCK-A) | Reference |

| Binding Affinity (IC50) | 2.8 nM | 260 nM | ~93-fold | [1] |

| Functional Antagonism (pA2) | 7.2 | Data not available | - | [1] |

Note: A lower IC50 value indicates a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Methodologies

The following sections detail the experimental protocols typically employed to determine the cholecystokinin receptor subtype selectivity of compounds like this compound.

Radioligand Binding Assay for CCK-A and CCK-B Receptors

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

-

CCK-A Receptors: Membranes are typically prepared from tissues rich in CCK-A receptors, such as the rat pancreas.

-

CCK-B Receptors: Membranes are commonly prepared from tissues with high CCK-B receptor expression, such as the mouse cerebral cortex.

-

The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a suitable radioligand, such as [125I]Bolton Hunter labeled CCK-8, is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

3. Data Analysis:

-

The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Pharmacological Properties of PD-140548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, also known as the CCK1 receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization. Due to the limited availability of specific in vitro quantitative data in publicly accessible literature, this guide focuses on summarizing the qualitative pharmacological profile and providing the necessary methodologies for its empirical determination.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two G protein-coupled receptors (GPCRs), the CCKA and CCKB receptors. The CCKA receptor is predominantly found in the gastrointestinal system, including the pancreas, gallbladder, and stomach, as well as in specific regions of the central nervous system. It plays a crucial role in regulating pancreatic enzyme secretion, gallbladder contraction, gastric emptying, satiety, and dopamine (B1211576) release. This compound has been utilized as a valuable pharmacological tool to investigate the physiological and pathological roles of the CCKA receptor, particularly in areas such as schizophrenia and pain research.[1]

Mechanism of Action

This compound functions as a competitive antagonist at the CCKA receptor. By binding to the receptor, it blocks the binding of the endogenous ligand, cholecystokinin, thereby inhibiting its downstream signaling cascades. This selective antagonism allows for the specific interrogation of CCKA receptor-mediated pathways.

Pharmacological Data

| Property | Value | Receptor Target | Species | Comments |

| Binding Affinity (Ki) | Not Publicly Available | CCKA | - | Characterized as a high-affinity antagonist. |

| Functional Potency (IC50) | Not Publicly Available | CCKA | - | Effectively antagonizes CCK-induced responses. |

| Selectivity | Selective for CCKA | CCKA vs. CCKB | - | A key feature for its use as a research tool. |

| In Vivo Efficacy | Effective at 0.001-0.1 mg/kg | CCKA | Rat | Doses used in latent inhibition studies. |

Signaling Pathways

The CCKA receptor is a G protein-coupled receptor that primarily couples to Gq/11 and to a lesser extent, Gs proteins. Antagonism of this receptor by this compound inhibits these signaling cascades.

Gq/11-Mediated Signaling Pathway

Activation of the Gq/11 pathway by CCK leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG and elevated intracellular Ca2+ levels synergistically activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gs-Mediated Signaling Pathway

Coupling of the CCKA receptor to Gs proteins leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA). PKA, in turn, phosphorylates various substrate proteins, modulating their activity and leading to specific cellular responses.

Experimental Protocols

The following are detailed, representative protocols for the in vitro characterization of this compound.

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of this compound for the CCKA receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human CCKA receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [125I]CCK-8, at a concentration close to its Kd).

-

Increasing concentrations of this compound (the competitor).

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled CCKA receptor antagonist (e.g., 1 µM devazepide).

-

To determine total binding, a set of wells should contain only the radioligand and membranes.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay is used to determine the potency (IC50) of this compound in inhibiting CCK-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the CCKA receptor (e.g., CHO-K1 or HEK293 cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion.

-

Incubate the cells in the dark at 37°C for approximately 1 hour.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of a CCKA receptor agonist (e.g., CCK-8, at a concentration that elicits a submaximal response, such as EC80) into the wells.

-

Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of agonist set to 0%.

-

Plot the normalized response as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

-

Conclusion

This compound is a well-established, selective antagonist of the CCKA receptor. While specific in vitro binding and functional potency values are not widely reported, its utility in elucidating the roles of the CCKA receptor in various physiological and pathological processes is evident from its use in numerous in vivo studies. The detailed protocols provided herein offer a framework for the comprehensive in vitro characterization of this compound and other novel CCKA receptor ligands. Further research to publicly document the quantitative pharmacological parameters of this compound would be of significant value to the scientific community.

References

In Vitro Characterization of PD-140548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-140548 is a potent and selective antagonist of the cholecystokinin (B1591339) A (CCKA) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including gastrointestinal function and central nervous system signaling. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional antagonism, and the underlying signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

The cholecystokinin A (CCKA) receptor, also known as CCK1, is a key target in various therapeutic areas. Its activation by the endogenous ligand cholecystokinin (CCK) triggers a cascade of intracellular events, primarily through the Gq alpha subunit of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration, mobilized from the endoplasmic reticulum, is a hallmark of CCKA receptor activation. This compound has been identified as a selective antagonist that blocks these effects.

Binding Affinity and Selectivity

The binding characteristics of this compound to the CCKA receptor have been determined through competitive radioligand binding assays. These assays are fundamental in quantifying the affinity of a compound for its target receptor.

Table 1: Binding Affinity of this compound for the CCKA Receptor

| Parameter | Value | Receptor Type |

| IC50 | 10 nM[1] | Cholecystokinin A (CCKA) |

Note: The Ki value and the specific radioligand used for this determination are not specified in the available literature.

Information regarding the selectivity of this compound for the CCKA receptor over the cholecystokinin B (CCKB) receptor is not extensively quantified in the publicly available literature. However, it is consistently referred to as a "selective" CCKA receptor antagonist.[2] Further studies would be required to determine a precise selectivity ratio.

Functional Antagonism

This compound demonstrates functional antagonism by inhibiting the downstream signaling events initiated by CCKA receptor agonists, such as cholecystokinin octapeptide (CCK-8). A primary method for assessing this functional antagonism is by measuring the inhibition of agonist-induced intracellular calcium mobilization.

Experimental Workflow: In Vitro Functional Antagonism Assay

Below is a diagram illustrating the general workflow for assessing the functional antagonism of this compound.

Caption: Workflow for determining the functional antagonism of this compound.

Signaling Pathway

This compound exerts its effect by blocking the canonical Gq-coupled signaling pathway of the CCKA receptor. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: CCKA receptor signaling and the inhibitory action of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay (Hypothetical Protocol)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound like this compound.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human CCKA receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled CCKA receptor antagonist (e.g., [3H]-devazepide or [125I]-CCK-8).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCKA receptor antagonist (e.g., devazepide).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

96-well Filter Plates: With glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells. Add the non-specific binding control to designated wells. Add buffer only to the total binding wells.

-

Radioligand Addition: Add the radioligand at a concentration close to its Kd to all wells.

-

Membrane Addition: Add the cell membranes to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Drying: Dry the filter plate.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (Hypothetical Protocol)

This protocol describes a method to measure the functional antagonism of this compound by monitoring changes in intracellular calcium.

Materials:

-

Cells: Cells stably expressing the human CCKA receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound.

-

Agonist: CCK-8.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence Plate Reader with liquid handling capabilities.

Procedure:

-

Cell Seeding: Seed the cells into the microplates and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

-

Agonist Addition: Add a fixed concentration of CCK-8 (typically the EC80) to all wells simultaneously using the plate reader's liquid handler.

-

Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CCKA receptor. Its characterization through in vitro binding and functional assays confirms its identity as a potent and selective antagonist. The methodologies described in this guide provide a framework for the continued investigation of this and other CCKA receptor modulators, facilitating further advancements in drug discovery and development.

References

In-Depth Technical Guide: PD-140548 Binding Affinity for CCKA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD-140548 for the cholecystokinin (B1591339) A (CCKA) receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

Quantitative Binding Affinity of this compound

This compound is a selective antagonist for the CCKA receptor. The following table summarizes the reported binding affinity values for this compound.

| Parameter | Value | Receptor | Species/Tissue | Reference |

| IC50 | 2.8 nM | CCKA | Rat Pancreas | [1] |

| IC50 | 260 nM | CCKB | Mouse Cerebral Cortex | [1] |

| pA2 | 7.2 | CCKA | Guinea Pig Gall Bladder |

Note: A lower IC50 value indicates a higher binding affinity. The significant difference in IC50 values between CCKA and CCKB receptors highlights the selectivity of this compound for the CCKA subtype. The pA2 value provides a measure of the antagonist's potency.

Experimental Protocols

The determination of this compound's binding affinity for the CCKA receptor is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a common technique used for this purpose.

Radioligand Displacement Assay

This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the CCKA receptor.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing CCKA receptors (e.g., rat pancreas).

-

Radioligand: A high-affinity radiolabeled ligand for the CCKA receptor (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8).

-

Unlabeled Ligand (Competitor): this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

96-well filter plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A serial dilution of this compound (the unlabeled competitor).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

The membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

CCKA Receptor Signaling Pathway

The CCKA receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the activation of various downstream signaling cascades.

Caption: CCKA receptor signaling pathways.

Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of a compound like this compound.

Caption: Radioligand displacement assay workflow.

References

The Cellular Effects of PD-140548 on Dopamine Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-140548 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1] Cholecystokinin (CCK) is a neuropeptide that is co-localized with dopamine (B1211576) in a significant population of mesolimbic dopamine neurons.[1] This co-localization suggests a functional interaction between the CCK and dopamine systems, with CCK acting as a modulator of dopaminergic activity. The effects of CCK on dopamine neurons are complex, exhibiting both excitatory and inhibitory actions, which are thought to be mediated by different CCK receptor subtypes.[1] This technical guide provides an in-depth overview of the cellular effects of this compound on dopamine neurons, focusing on its modulatory role in dopamine release and signaling. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from studies on other selective CCKA receptor antagonists to provide a comprehensive understanding of the likely cellular mechanisms.

Core Cellular Effects of this compound on Dopamine Neurons

As a selective CCKA receptor antagonist, the primary mechanism of action of this compound is the blockade of CCKA receptors. In the context of dopamine neurons, this action is particularly relevant in the mesolimbic pathway, including the nucleus accumbens (NAcc) and the ventral tegmental area (VTA), where CCK and dopamine are co-localized. The functional consequence of this receptor blockade is a modulation of dopamine release, particularly under conditions of heightened dopaminergic activity, such as that induced by psychostimulants.

Modulation of Dopamine Release

While this compound does not appear to significantly alter basal dopamine levels, it has been shown to attenuate the increase in dopamine release elicited by stimuli such as amphetamine, especially in animals sensitized to the psychostimulant.[1] This suggests that endogenous CCK, acting on CCKA receptors, plays a facilitatory role in dopamine release under conditions of neuronal activation, and that this compound can counteract this effect.

Quantitative Data on the Effects of CCKA Antagonists on Dopamine Release

Direct quantitative data for the effect of this compound on dopamine release is limited in publicly available literature. However, studies on other selective CCKA receptor antagonists, such as devazepide, provide insight into the expected effects.

| Drug | Experimental Condition | Brain Region | Change in Dopamine Release | Reference |

| Devazepide (CCKA Antagonist) | Co-administered with amphetamine (0.5 mg/kg) | Nucleus Accumbens | Blocked amphetamine-induced stimulation of activity | [2] |

| This compound | Intra-NAcc microinjection in amphetamine-sensitized rats | Nucleus Accumbens | Attenuated amphetamine-induced locomotion | [1] |

Note: The attenuation of amphetamine-induced locomotion by this compound strongly implies a reduction in amphetamine-induced dopamine release, though direct measurement is not specified in the cited abstract.

Effects on Dopamine Neuron Firing

Expected Electrophysiological Effects of a CCKA Antagonist

| Parameter | Expected Effect of this compound | Rationale |

| Tonic Firing Rate | Minimal to no direct effect on basal firing. | CCKA receptor activation is thought to primarily modulate stimulated, rather than basal, activity. |

| Phasic Firing (Bursting) | Potential attenuation of stimuli-induced bursting. | By blocking the excitatory input from CCK, this compound may reduce the propensity of dopamine neurons to fire in bursts in response to excitatory stimuli. |

Receptor Binding Profile

This compound is characterized as a selective CCKA receptor antagonist. Its affinity for dopamine receptors is expected to be significantly lower than for CCKA receptors. While specific Ki values for this compound at dopamine receptors are not available in the reviewed literature, the principle of selective antagonism implies a low affinity for off-target receptors.

Comparative Receptor Affinities (Illustrative)

| Compound | Receptor | Ki (nM) |

| This compound | CCKA | High Affinity (Specific value not found in searches) |

| This compound | Dopamine D1/D2 | Expected to be in the high micromolar or millimolar range (low affinity) |

| Dopamine | Dopamine D1 | ~200-800 |

| Dopamine | Dopamine D2 | ~10-50 |

Note: The Ki values for dopamine are provided for context. The affinity of this compound for dopamine receptors is an educated estimation based on its classification as a selective CCKA antagonist.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound Action on Dopamine Neurons

Caption: Putative mechanism of this compound action on dopamine terminals.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure dopamine release.

Experimental Workflow: Whole-Cell Patch Clamp

Caption: Workflow for whole-cell patch clamp recording of dopamine neurons.

Detailed Experimental Protocols

In Vivo Microdialysis in Amphetamine-Sensitized Rats

Objective: To measure the effect of this compound on amphetamine-induced dopamine release in the nucleus accumbens of sensitized rats.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

d-Amphetamine sulfate

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannulae

-

Dental cement

-

Miniature screws

-

Artificial cerebrospinal fluid (aCSF)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Sensitization: Rats are administered d-amphetamine (e.g., 1-5 mg/kg, i.p.) once daily for 5-7 days. A withdrawal period of at least 7 days follows the final injection to allow for the expression of sensitization.

-

Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the nucleus accumbens. The cannula is secured with dental cement and miniature screws. Animals are allowed to recover for at least 5-7 days.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of 1-2 hours, baseline dialysate samples are collected every 10-20 minutes for at least one hour to establish a stable baseline of dopamine levels.

-

Drug Administration: this compound is administered (e.g., systemically via i.p. injection or locally via reverse dialysis into the NAcc) at a predetermined time before the amphetamine challenge. Following this compound administration, d-amphetamine is injected.

-

Sample Collection: Dialysate samples continue to be collected at regular intervals for several hours following drug administration.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using HPLC-ECD.

-

Data Analysis: Dopamine levels are typically expressed as a percentage of the mean baseline concentration. Statistical analysis is performed to compare the amphetamine-induced increase in dopamine in the presence and absence of this compound.

Whole-Cell Patch Clamp Recording from Dopamine Neurons

Objective: To determine the direct effects of this compound on the electrophysiological properties of dopamine neurons.

Materials:

-

Young adult mice or rats

-

Vibratome

-

Dissection microscope

-

Recording chamber

-

Micromanipulators

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution (e.g., potassium gluconate-based)

-

This compound

Procedure:

-

Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or horizontal slices containing the VTA or substantia nigra pars compacta (SNc) are prepared using a vibratome.

-

Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a slightly elevated temperature (e.g., 32-34°C) for at least 30 minutes, and then maintained at room temperature.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Dopamine neurons are visually identified using infrared differential interference contrast (IR-DIC) microscopy.

-

Patching: A glass micropipette filled with intracellular solution is advanced towards a dopamine neuron. Gentle suction is applied to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the patch of membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Baseline Recording: The intrinsic firing properties of the neuron are recorded in current-clamp mode (e.g., spontaneous firing rate, response to current injections). Synaptic currents can be recorded in voltage-clamp mode.

-

Drug Application: this compound is bath-applied to the slice at a known concentration.

-

Post-Drug Recording: The electrophysiological properties of the neuron are recorded in the presence of this compound to determine any changes in firing rate, membrane potential, or synaptic activity.

-

Data Analysis: Changes in electrophysiological parameters before and after drug application are quantified and statistically analyzed.

Conclusion

This compound, as a selective CCKA receptor antagonist, exerts a modulatory influence on the dopamine system. Its primary cellular effect on dopamine neurons appears to be the attenuation of stimulated dopamine release, likely by blocking the potentiating effect of endogenous CCK. This action is particularly evident in states of dopaminergic hyperactivity, such as that induced by psychostimulants. While direct quantitative data on the electrophysiological and neurochemical effects of this compound are not extensively available, the existing evidence and data from analogous compounds strongly support its role as a modulator of dopamine neuron function. Further research is warranted to fully elucidate the precise quantitative effects of this compound on dopamine neuron firing, dopamine release dynamics, and its potential therapeutic applications in disorders characterized by dysregulated dopamine neurotransmission.

References

- 1. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of CCK1 and CCK2 receptor blockade on amphetamine-stimulated exploratory behavior and sensitization to amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of CCKA Receptors with PD-140548: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cholecystokinin (B1591339) A (CCKA) receptor, a G-protein coupled receptor, plays a significant role in various physiological processes, including gastrointestinal function, satiety, and neurotransmission. Its modulation has been a subject of intense research for potential therapeutic applications in areas such as anxiety, schizophrenia, and pancreatic cancer.[1][2][3] PD-140548 is a selective antagonist of the CCKA receptor, making it a valuable pharmacological tool to elucidate the receptor's function in both in vitro and in vivo models.[4] This technical guide provides an in-depth overview of the use of this compound in investigating CCKA receptors, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in a Latent Inhibition Model

Latent inhibition (LI) is a behavioral paradigm used to assess attentional processes, which are often disrupted in schizophrenia. The potentiation of LI by a drug is considered a predictor of antipsychotic efficacy. The following table summarizes the dose-dependent effect of this compound on latent inhibition in rats.

| Dose of this compound (mg/kg) | Effect on Latent Inhibition | Reference |

| 0.001 | Facilitation | [5] |

| 0.01 | No significant effect | [5] |

| 0.1 | Facilitation | [5] |

Signaling Pathways

The CCKA receptor primarily signals through two major G-protein-mediated pathways: the Gq/11 pathway and the Gs pathway. The antagonist this compound blocks the initiation of these cascades by preventing the binding of the endogenous ligand, cholecystokinin (CCK), to the receptor.

CCKA Receptor Signaling Pathway Blockade by this compound

Caption: Blockade of CCKA receptor signaling by this compound.

Experimental Protocols

In Vivo: Latent Inhibition Paradigm

This protocol is adapted from a study investigating the effects of CCKA receptor ligands on latent inhibition in rats.[3][5]

Animals: Male Sprague-Dawley rats.

Apparatus: Conditioned emotional response (CER) chambers equipped with a drinking spout, a grid floor for foot shock delivery, and a speaker for tone presentation.

Procedure:

-

Pre-exposure Stage:

-

Administer this compound (0.001, 0.01, or 0.1 mg/kg, intraperitoneally) or vehicle 30 minutes before the session.

-

Place rats in the CER chambers.

-

Present a neutral stimulus (e.g., a tone) a specified number of times without any consequence. A procedure known to be insufficient to produce latent inhibition in control animals is typically used to test for facilitation of the effect.

-

-

Conditioning Stage (24 hours after pre-exposure):

-

Place rats back into the same chambers.

-

Pair the pre-exposed stimulus (tone) with a mild foot shock (unconditioned stimulus). Repeat this pairing for a set number of trials.

-

-

Test Stage (24 hours after conditioning):

-

Place rats in the chambers and allow them to drink from the spout.

-

Present the conditioned stimulus (tone) alone.

-

Measure the suppression of licking behavior during the tone presentation as an index of conditioned fear. Latent inhibition is demonstrated by less suppression of licking in the pre-exposed group compared to a non-pre-exposed control group.

-

Data Analysis: Calculate a suppression ratio for each animal. A ratio closer to 0 indicates strong conditioning (high fear), while a ratio closer to 0.5 indicates weak conditioning (low fear and effective latent inhibition).

Experimental Workflow: In Vivo Latent Inhibition Study

Caption: Workflow for a latent inhibition experiment.

Conclusion

This compound serves as a critical tool for dissecting the multifaceted roles of the CCKA receptor. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the physiological and pathophysiological implications of CCKA receptor signaling. The ability of this compound to modulate attentional processes, as demonstrated in the latent inhibition paradigm, highlights its potential for investigating novel therapeutic strategies for neuropsychiatric disorders. Future research employing this antagonist will undoubtedly continue to shed light on the intricate functions of the cholecystokinin system.

References

- 1. sketchviz.com [sketchviz.com]

- 2. researchgate.net [researchgate.net]

- 3. The latent inhibition model of schizophrenic attention disorder. Haloperidol and sulpiride enhance rats' ability to ignore irrelevant stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Differential effects of the CCKA receptor ligands PD-140,548 and A-71623 on latent inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective CCKA Receptor Antagonist PD-140548: A Technical Guide for Studying Cholecystokinin Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PD-140548, a potent and selective antagonist for the cholecystokinin (B1591339) A (CCKA) receptor. This document details its pharmacological properties, its application in elucidating cholecystokinin (CCK) signaling pathways, and provides detailed experimental protocols for its use in both in vitro and in vivo research settings.

Core Compound: this compound

This compound is a non-peptide, dipeptoid antagonist that exhibits high affinity and selectivity for the CCKA receptor over the CCKB receptor.[1] Its ability to specifically block the actions of cholecystokinin at the CCKA receptor makes it an invaluable tool for dissecting the physiological and pathological roles of this signaling pathway. Initially developed by Pfizer Inc., this compound has been utilized in various research areas, including digestive system disorders and schizophrenia.[2]

Quantitative Data: Binding Affinity and Selectivity

The efficacy and selectivity of this compound as a CCKA receptor antagonist have been quantified through radioligand binding assays. The following table summarizes the key inhibitory concentration (IC50) values for this compound at both CCKA and CCKB receptors, highlighting its significant selectivity for the CCKA subtype.

| Receptor Subtype | Ligand | Tissue Source | IC50 (nM) | Selectivity (CCKB IC50 / CCKA IC50) | Reference |

| CCKA | This compound | Rat Pancreas | 2.8 | ~93-fold | [1] |

| CCKB | This compound | Mouse Cerebral Cortex | 260 | [1] |

Cholecystokinin (CCK) Signaling Pathways

Cholecystokinin exerts its diverse physiological effects through two G protein-coupled receptors (GPCRs): the CCKA receptor (also known as CCK1) and the CCKB receptor (also known as CCK2 or the gastrin receptor). Activation of these receptors initiates a cascade of intracellular signaling events that regulate processes such as pancreatic enzyme secretion, gallbladder contraction, satiety, and neurotransmission.

Canonical CCKA Receptor Signaling Pathway

The CCKA receptor primarily couples to the Gq family of G proteins. Upon binding of CCK, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

Downstream Signaling Cascades

Beyond the canonical Gq/PLC pathway, CCK receptor activation can also trigger other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathways. These pathways are crucial for regulating cell growth, proliferation, and survival.

Experimental Protocols

This compound can be employed in a variety of experimental settings to investigate CCKA receptor function. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

This protocol is designed to determine the binding affinity (IC50 and subsequently Ki) of this compound for the CCKA receptor.

Materials:

-

This compound

-

Radiolabeled CCK agonist (e.g., [125I]Bolton Hunter labeled CCK-8)

-

CCKA receptor-expressing tissue (e.g., rat pancreas) or cells

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and counter or gamma counter

Procedure:

-

Membrane Preparation: Homogenize rat pancreas in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled CCK-8 (typically at or below its Kd), and serial dilutions of this compound.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This protocol measures the ability of this compound to antagonize CCK-induced increases in intracellular calcium in cells expressing the CCKA receptor.

Materials:

-

This compound

-

CCK agonist (e.g., CCK-8)

-

Cell line expressing CCKA receptors (e.g., AR42J, a rat pancreatic acinar cell line)

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Culture: Plate CCKA receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Wash the cells with HBSS and then incubate them with a calcium-sensitive dye in HBSS at 37°C for a specified time (e.g., 30-60 minutes).

-

Pre-incubation with Antagonist: Wash the cells to remove excess dye and then pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

-